molecular formula C5H12N2O B1203175 1,1-Diethylurea CAS No. 634-95-7

1,1-Diethylurea

Cat. No. B1203175
CAS RN: 634-95-7
M. Wt: 116.16 g/mol
InChI Key: TUMNHQRORINJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,1-diethylurea involves molecular adducts with various nitro-substituted aromatic carboxylic acids. These adducts are prepared and characterized using techniques like infrared spectroscopy and, in some cases, single-crystal X-ray diffraction methods. The synthesis process reveals primary cyclic hydrogen-bonding interactions between the amide group of the substituted urea and the carboxylic acid group of the acids. This results in simple chain polymeric structures or, in some instances, cyclic tetramers (Smith et al., 2000).

Molecular Structure Analysis

1,1-Diethylurea exhibits a fascinating molecular structure characterized by hydrogen-bonded supramolecular self-assembles. These structures can form highly polar polymeric chains or non-polar cyclic dimers, depending on the conditions. Notably, 1,1-diethylurea tends to form cyclic dimers, which significantly influences its permittivity and conductivity properties in solutions (Świergiel & Jadżyn, 2016).

Chemical Reactions and Properties

The chemical reactions involving 1,1-diethylurea are diverse, including its interaction with other compounds to form complex structures. For instance, its adduct with pyrazine-2,3-dicarboxylic acid is characterized by asymmetric cyclic hydrogen-bonding interactions, leading to a ribbon polymer structure (Smith & Kennard, 2000). Such reactions highlight 1,1-diethylurea's ability to engage in hydrogen bonding, significantly affecting its chemical behavior.

Physical Properties Analysis

The physical properties of 1,1-diethylurea, such as its crystalline structure, are crucial for understanding its applications. X-ray crystallography studies reveal the cyclic hydrogen-bonded tetramer structures, which further evolve into chain polymers through weak hydrogen-bonding associations. These structural insights are essential for comprehending the material's physical characteristics and potential uses (Smith et al., 2000).

Scientific Research Applications

  • Supramolecular Self-Assemblies : 1,1-Diethylurea is capable of forming intermolecular hydrogen bonds, creating supramolecular entities like highly polar polymeric chains and non-polar cyclic dimers. This characteristic is significant for understanding electrical conductivity and permittivity in solutions (Świergiel & Jadżyn, 2016).

  • Organocatalyst in Arylations : 1,3-Diethylurea catalyzes transition-metal-free arylations of unactivated aromatic C-H bonds with aryl iodides, indicating its potential in synthetic chemistry (Zhao et al., 2018).

  • Molecular Adduct Formation : The adduct hydrate of 1,1-diethylurea with pyrazine-2,3-dicarboxylic acid shows primary asymmetric cyclic hydrogen-bonding interactions, leading to ribbon polymer structures (Smith & Kennard, 2000).

  • Co-crystal Synthesis : Molecular adducts of 1,1-diethylurea with various nitro-substituted aromatic carboxylic acids have been prepared, showcasing its role in crystal structure formation and hydrogen-bonding interactions (Smith, Coyne & White, 2000).

  • Compound Synthesis and Characterization : A compound with 1,1-diethylurea has been synthesized and characterized, providing insights into its molecular structure and potential applications in material sciences (Liao et al., 2022).

  • Surface Chemistry Studies : The reactions of ethyl isocyanate with silica surfaces, leading to the formation of 1,3-diethylurea, were studied, highlighting its role in surface chemistry and material science applications (Eley, Kiwanuka & Rochester, 1973).

  • Ultrasonic Study in Solutions : Investigations into the ultrasonic behavior of aqueous solutions of 1,3-diethylurea provide insights into the impact of solutes on solvent structure (Sasaki & Arakawa, 1969).

  • Sublimation Studies : The vapor pressure and enthalpy of sublimation for 1,1-diethylurea have been studied, contributing to thermodynamic understanding of urea derivatives (Zaitsau et al., 2003).

Safety And Hazards

When handling 1,1-Diethylurea, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Contact with skin and eyes should be avoided, as should the formation of dust and aerosols . The use of non-sparking tools is advised, and measures should be taken to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMNHQRORINJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060900
Record name N,N-Diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethylurea

CAS RN

634-95-7, 50816-31-4
Record name N,N-Diethylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N,N-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-diethylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diethylurea
Reactant of Route 2
Reactant of Route 2
1,1-Diethylurea
Reactant of Route 3
Reactant of Route 3
1,1-Diethylurea
Reactant of Route 4
Reactant of Route 4
1,1-Diethylurea
Reactant of Route 5
Reactant of Route 5
1,1-Diethylurea
Reactant of Route 6
Reactant of Route 6
1,1-Diethylurea

Citations

For This Compound
181
Citations
G Smith, MG Coyne, JM White - Australian Journal of Chemistry, 2000 - CSIRO Publishing
Molecular adducts of 1,1-diethylurea with the nitro-substituted aromatic carboxylic acids 2-nitrobenzoic acid, [(C7H5NO4)(C5H12N2O)] (1), 3-nitrobenzoic acid, [(C7H5NO4)(C5H12N2O…
Number of citations: 28 www.publish.csiro.au
G Smith, CHL Kennard - Australian Journal of Chemistry, 2000 - CSIRO Publishing
The adduct hydrate of 1,1-diethylurea with pyrazine-2,3-dicarboxylic acid, [(C6H4N2O4)(C5H12N2O)].H2O has been prepared and characterized using low-temperature single-crystal X…
Number of citations: 5 www.publish.csiro.au
W Liao, T Liu, F Wu, H Dai, L Deng… - Molecular Crystals and …, 2022 - Taylor & Francis
In this study, the compound 3-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)-1,1-diethylurea was prepared. The synthesis of the compound was confirmed using 1 H NMR, 13 …
Number of citations: 1 www.tandfonline.com
HN Deepakumari, MS RAGHU, CBP KUMAR - Chemical Science, 2019 - e-journals.in
A novel class of hydantoin derivatives was synthesized and their antioxidant activity was evaluated. The newly synthesized compounds were characterized using 1H NMR, IR, Mass …
Number of citations: 1 www.e-journals.in
D Zaitsau, GJ Kabo, AA Kozyro, VM Sevruk - Thermochimica acta, 2003 - Elsevier
The divergence of the values of enthalpy of sublimation for urea, methylurea, ethylurea, 1,1-dimethylurea, 1,3-dimethylurea, (1-methylethyl)urea, n-butylurea, (1-methylpropyl)urea, (1,1-…
Number of citations: 43 www.sciencedirect.com
VN Emel'yanenko, GJ Kabo… - Journal of Chemical & …, 2006 - ACS Publications
This work has been undertaken in order to obtain data on vapor pressures of alkyl derivatives of urea and to revise the group additivity values necessary for predicting their sublimation …
Number of citations: 75 pubs.acs.org
I Shitanda, S Takamatsu, K Watanabe, M Itagaki - Electrochimica Acta, 2009 - Elsevier
A screen-printed algal biosensor was fabricated for evaluation of toxicity of chemicals. An algal ink was prepared by mixing unicellular microalga Chlorella vulgaris cells, carbon …
Number of citations: 121 www.sciencedirect.com
J Świergiel, J Jadżyn - Reactive and Functional Polymers, 2016 - Elsevier
Asymmetrically disubstituted 1,1-diethylurea, the moiety HNH·CO of which is capable of forming intermolecular hydrogen bonds with the possibility of creating two extremely different …
Number of citations: 4 www.sciencedirect.com
GJ Kabo, AA Kozyro, VV Diky… - Journal of Chemical and …, 1995 - ACS Publications
The heat capacities and enthalpies of phase transitions for urea and 13 alkyl derivatives of urea [methyl-, 1, 1-dimethyl-, 1, 3-dimethyl-, ethyl-,(1-methylethyl)-, tetramethyl-, 1, 1-diethyl-, 1…
Number of citations: 47 pubs.acs.org
K Mizutani, M Yasuda - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
Apparent molal volumes (φ v ) at 25 C have been obtained for the following urea derivatives in water–methanol mixtures from measurements of the density using an Anton Paar digital …
Number of citations: 15 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.